molecular formula C27H22FNO6 B2579170 8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-19-7

8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2579170
M. Wt: 475.472
InChI Key: UYTBRNVPQTZZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H22FNO6 and its molecular weight is 475.472. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Facile Synthesis of Quinoline Derivatives : A study by Yang et al. (2013) presents an efficient method for synthesizing quinoline derivatives through intramolecular Friedel-Crafts acylation reactions. This process showcases the potential for creating complex quinoline-based structures, such as the subject compound, through environmentally friendly and high-yield methods (Yang et al., 2013).

  • Theoretical Study on Quinoline Derivatives : Sobarzo-Sánchez et al. (2006) conducted a theoretical study on dimethoxy-dihydro-quinolin-ones, utilizing DFT methods to understand the aromatic demethoxylation process. This research helps in understanding the chemical behavior of compounds with structural similarities to the target molecule (Sobarzo-Sánchez et al., 2006).

  • Synthesis and Transformations of Quinoline Derivatives : Aleksanyan and Hambardzumyan (2013) explored the reactions of chloro-methylquinolines with aminobenzoic acids, leading to new quinoline derivatives. Their work contributes to the understanding of functional group transformations relevant to the synthesis of complex quinoline structures (Aleksanyan & Hambardzumyan, 2013).

Antioxidant and Antimicrobial Properties

  • Antioxidant Properties of Quinoline Derivatives : Xi and Liu (2015) synthesized coumarin-fused quinolines that exhibited significant antioxidant activity. This suggests potential research applications of similar compounds in studying oxidative stress and its mitigation (Xi & Liu, 2015).

  • Antimicrobial Activity : Quiroga et al. (2014) reported on the synthesis of quinoline derivatives and their efficient antimycobacterial activity. This indicates the potential of quinoline-based compounds for applications in combating microbial infections (Quiroga et al., 2014).

properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO6/c1-32-22-8-7-16(11-23(22)33-2)26(30)19-15-29(14-17-5-3-4-6-20(17)28)21-13-25-24(34-9-10-35-25)12-18(21)27(19)31/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTBRNVPQTZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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